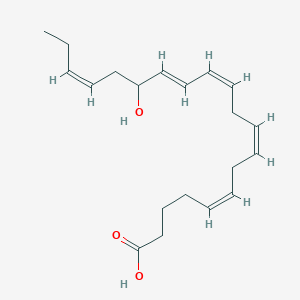

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

Description

(+/-)-15-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15-HEPE) is a hydroxylated derivative of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA). Its structure includes a hydroxyl group at the C15 position and five double bonds with specific stereochemistry (5Z,8Z,11Z,13E,17Z). The racemic (±) form indicates a mixture of both enantiomers (15R and 15S). This compound is synthesized via enzymatic oxidation by 15-lipoxygenase (15-LOX), which introduces molecular oxygen into EPA to form 15-hydroperoxy-EPA (15-HpEPE), subsequently reduced to 15-HEPE .

15-HEPE is implicated in diverse biological processes, including inflammation resolution and developmental regulation. For example, it serves as a precursor for specialized pro-resolving mediators (SPMs) like resolvin E4 (RvE4) and lipoxin A5 . In marine diatoms, 15(S)-HEPE acts as an allelochemical, influencing ecological interactions . Studies in Drosophila melanogaster demonstrate its unique biosynthesis in the absence of canonical mammalian eicosanoid pathways, suggesting evolutionary divergence in lipid metabolism .

Properties

IUPAC Name |

(5Z,8Z,11Z,13E,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCSMCLEKGITB-XWJJKCKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Enzymatic Oxidation-Reduction

A patented industrial-scale method employs soybean lipoxygenase to catalyze the oxidation of EPA into 15(S)-hydroperoxyeicosapentaenoic acid (15-HPEPE), followed by reduction to 15(S)-HEPE.

Reaction Conditions and Optimization

-

Step 1: Enzymatic Oxidation

EPA is dissolved in dimethylsulfoxide (DMSO) and reacted with soybean lipoxygenase in a phosphate buffer (pH 4.5–7.4) under controlled oxygenation. Airflow is maintained to ensure sufficient oxygen supply, critical for lipoxygenase activity. -

Step 2: In-Situ Reduction

The hydroperoxide intermediate is reduced using cysteine or sodium borohydride (1.1 equivalents) under partial exclusion of air to prevent reoxidation.

Scalability and Industrial Application

This method has been validated for producing multi-kilogram batches under Good Manufacturing Practices (cGMP). Key advantages include:

-

Cost Efficiency : Soy flour extract reduces enzyme costs by 70% compared to commercial lipoxygenase.

-

Throughput : A single batch yields 500 kg of 15-HEPE with >98% enantiomeric excess (ee).

Chemical Synthesis via Non-Enzymatic Hydroxylation

Hydroperoxide-Mediated Hydroxylation

Chemical hydroxylation employs hydroperoxides (e.g., tert-butyl hydroperoxide) in the presence of transition metal catalysts.

Reaction Parameters

Limitations

-

Stereoselectivity : Poor control over the 15(S) configuration, resulting in racemic mixtures.

-

Byproducts : Over-oxidation to ketones or epoxides necessitates extensive purification.

Comparative Analysis of Preparation Methods

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 85–92% | 60–75% |

| Stereoselectivity | >98% ee (15S) | Racemic (±) |

| Scalability | Multi-kilogram batches | Laboratory scale |

| Cost | $120–150/kg | $300–400/kg |

| Purification | Chromatography required | Solvent extraction |

Industrial-Scale Purification Techniques

Chromatographic Isolation

Crude 15-HEPE is purified using reverse-phase high-performance liquid chromatography (RP-HPLC):

Chemical Reactions Analysis

Types of Reactions

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to eicosapentaenoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

Major Products

Oxidation: Formation of 15-keto-eicosapentaenoic acid.

Reduction: Regeneration of eicosapentaenoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Functions and Mechanisms

15-HEPE is formed through the action of lipoxygenases on EPA, specifically via the 15-lipoxygenase pathway. This compound has been shown to possess several biological functions:

- Anti-inflammatory Properties : 15-HEPE has demonstrated the ability to inhibit neutrophil aggregation and modulate inflammatory responses. Its effectiveness in reducing inflammation is evidenced by its inhibition of formyl peptide receptor agonist-induced aggregation of isolated rat neutrophils with an IC of 4.7 μM .

- Antimicrobial Activity : It exhibits activity against various pathogens, including Propionibacterium acnes and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 128 mg/L and 512 mg/L respectively .

- Role in Respiratory Conditions : Elevated levels of 15-HEPE have been observed in bronchoalveolar lavage fluid from patients with allergic asthma and COVID-19, suggesting its involvement in respiratory inflammation and potential therapeutic implications in these conditions .

Therapeutic Potential

- Asthma and Allergic Responses : Research indicates that 15-HEPE may play a role in modulating airway inflammation, making it a candidate for therapeutic strategies aimed at treating asthma and other allergic conditions.

- Cancer Research : The anti-inflammatory properties of 15-HEPE may also extend to cancer research, where inflammation is often a contributing factor to tumor progression. Studies are being conducted to explore its potential role in inhibiting cancer cell proliferation.

- Cardiovascular Health : Given the relationship between inflammation and cardiovascular diseases, there is ongoing research into the cardioprotective effects of hydroxy fatty acids like 15-HEPE.

Case Studies

- Asthma Management : A study involving patients with allergic asthma showed that increased levels of 15-HEPE correlated with reduced inflammatory markers in bronchoalveolar lavage fluid, indicating its potential use as a biomarker for asthma severity and treatment response.

- Infection Control : Clinical observations noted that patients with skin infections caused by S. aureus showed improved outcomes when treated with compounds that enhance the levels of hydroxy fatty acids like 15-HEPE.

Mechanism of Action

The mechanism of action of (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases.

Pathways: It may modulate inflammatory pathways by influencing the production of eicosanoids, which are signaling molecules derived from fatty acids.

Comparison with Similar Compounds

Key Differences

Parent PUFA and Pathway Specificity :

- 15-HEPE derives from EPA (ω-3), whereas 15-HETE originates from arachidonic acid (AA, ω-6). This distinction influences their roles in inflammation: ω-3 derivatives like 15-HEPE are generally anti-inflammatory, while ω-6 derivatives (e.g., 15-HETE) often promote pro-inflammatory signaling .

Enzymatic Synthesis :

- Both 15-HEPE and 15-HETE are products of 15-LOX, but tissue-specific isoforms (e.g., 15-LOX-1 in humans) show substrate preference. 15-LOX-1 in colorectal cancer preferentially oxidizes AA to 15-HETE, contributing to tumorigenesis, while 15-HEPE synthesis in diatoms or Drosophila lacks this oncogenic association .

Biological Activity :

- Developmental Effects : 15-HEPE and 5-HEPE induce malformations in sea urchin embryos, but 15-HEPE requires higher concentrations (70–90 µM vs. 5-HEPE’s 6–10 µM) .

- Anti-Inflammatory Resolution : 15-HEPE is converted to RvE4 and lipoxin A5, which enhance macrophage-mediated clearance of neutrophils. In contrast, 15-HETE exacerbates inflammation via PPAR-δ activation in macrophages .

Metabolic Pathways and Downstream Products

- 15-HEPE : Converted by human neutrophils to 15-epi-lipoxin A5 and RvE4, which resolve inflammation via ChemR23/ERV1 receptors .

- 15-HETE : Further metabolized to lipoxins (e.g., LXA4) in collaboration with 5-LOX, but its primary role in cancer involves promoting epithelial cell proliferation .

Data Tables

Table 2: Bioactivity Comparison

| Activity | 15-HEPE | 15-HETE | 5-HEPE |

|---|---|---|---|

| Anti-Inflammatory | Yes (via SPMs) | No (pro-inflammatory) | No |

| Pro-Tumorigenic | No | Yes | No |

| Developmental Toxicity | Moderate (70–90 µM) | Not reported | High (6–10 µM) |

Biological Activity

(+/-)-15-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15-HEPE) is a hydroxy derivative of eicosapentaenoic acid (EPA), classified as a hydroxyicosapentaenoic acid. This compound has garnered attention for its potential biological activities and therapeutic implications in various health conditions. This article explores the biological activity of 15-HEPE, focusing on its mechanisms of action, effects on human health, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 88852-33-9

- Molecular Formula : C20H30O3

- Molecular Weight : 318.45 g/mol

- Structure : 15-HEPE features a hydroxyl group at the 15th carbon of the eicosapentaenoic acid backbone.

15-HEPE exhibits several biological activities primarily through its role as a lipid mediator. It is produced via the enzymatic action of lipoxygenases on EPA and has been shown to influence various cellular pathways:

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Role in Asthma and Allergies :

Case Studies and Experimental Data

-

Study on Adipose Tissue Mediators :

- A study published in PMC highlighted the presence of 15-HEPE in human adipose tissue and its correlation with other specialized pro-resolving mediators (SPMs). In patients with peripheral vascular disease (PVD), levels of 15-HEPE were significantly decreased alongside other SPMs . This indicates a potential link between 15-HEPE levels and metabolic disorders.

- Oxylipin Signaling Pathways :

-

Clinical Implications :

- The presence of 15-HEPE in various bodily fluids suggests its potential as a biomarker for inflammatory diseases. Its modulation could provide therapeutic avenues for managing conditions characterized by chronic inflammation.

Comparative Analysis

Q & A

Basic Research Questions

Q. How is (±)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid detected and quantified in biological samples?

- Methodological Answer : Utilize ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity. Hydroxy and hydroperoxy derivatives require stabilization (e.g., addition of antioxidants like BHT) and extraction via solid-phase extraction (SPE) using polymeric HLB cartridges. Quantification is achieved using deuterated internal standards (e.g., 12HETE-d8) to correct for matrix effects .

Q. What enzymatic pathways are responsible for the biosynthesis of 15-HEPE?

- Methodological Answer : 15-HEPE is primarily synthesized via 15-lipoxygenase (15-LOX) oxidation of eicosapentaenoic acid (EPA). In marine diatoms, 15S-lipoxygenase catalyzes the conversion of EPA to 15S-hydroperoxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15S-HpEPE), which is subsequently reduced to 15S-HEPE. In mammals, homologous 15-LOX isoforms (e.g., ALOX15B) perform similar reactions .

Advanced Research Questions

Q. How can researchers design experiments to assess the teratogenic effects of 15-HEPE in marine organisms?

- Methodological Answer : Use sea urchin (Paracentrotus lividus) embryos as a model. Expose fertilized eggs to 15-HEPE at concentrations ranging from 6–90 μM in filtered seawater 10 minutes post-fertilization. Incubate at 20°C under a 12:12 light-dark cycle. After 48 hours, quantify morphological malformations (e.g., skeletal defects) in ≥200 plutei per replicate. Validate molecular mechanisms via qPCR analysis of 35 genes involved in development and stress response .

Q. How can contradictory data on 15-HEPE biosynthesis in organisms lacking canonical eicosanoid enzymes be resolved?

- Methodological Answer : In Drosophila melanogaster, which lacks cyclooxygenase (COX) and lipoxygenase (LOX) orthologs, 15-HEPE production may involve non-enzymatic oxidation or novel enzymes. Use RNAi to silence candidate genes (e.g., cytochrome P450 isoforms) and compare lipidomic profiles via LC-MS. Supplement diets with stable isotope-labeled EPA (e.g., ¹³C-EPA) to trace metabolite origins .

Q. How do environmental factors regulate 15-HEPE production in marine diatoms?

- Methodological Answer : Cultivate Pseudo-nitzschia delicatissima under varying light, nutrient, and density conditions. Monitor oxylipin production across growth phases (lag, exponential, stationary) using NMR and MS/MS. Key findings show 15-HEPE synthesis peaks during late exponential phase, while 15-oxo-oxylipins (precursors to bloom termination signals) emerge only in stationary phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.